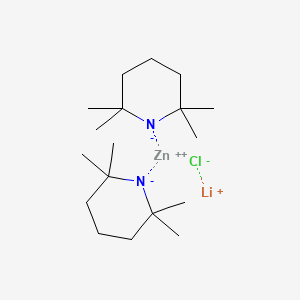
Carbonic acid;(2S)-2,5-diamino-N-(5-methyl-7-oxo-8H-naphthalen-2-yl)pentanamide
Vue d'ensemble
Description
Carbonic acid;(2S)-2,5-diamino-N-(5-methyl-7-oxo-8H-naphthalen-2-yl)pentanamide, also known as N-(5-methyl-7-oxo-8H-naphthalen-2-yl)-L-alanine, is a chemical compound with the molecular formula C18H20N2O3. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been the focus of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of Carbonic acid;(2S)-2,5-diamino-Carbonic acid;(2S)-2,5-diamino-N-(5-methyl-7-oxo-8H-naphthalen-2-yl)pentanamide(5-methyl-7-oxo-8H-naphthalen-2-yl)pentanamide varies depending on its application. In medicine, this compound acts as an inhibitor of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion. This results in a decrease in the production of bicarbonate ion, leading to a decrease in the amount of acid produced in the body. In agriculture, Carbonic acid;(2S)-2,5-diamino-Carbonic acid;(2S)-2,5-diamino-N-(5-methyl-7-oxo-8H-naphthalen-2-yl)pentanamide(5-methyl-7-oxo-8H-naphthalen-2-yl)pentanamide inhibits the growth of weeds by interfering with their metabolic processes. In environmental science, this compound reacts with carbon dioxide to form a stable compound that can be safely stored underground.
Biochemical and physiological effects:
The biochemical and physiological effects of Carbonic acid;(2S)-2,5-diamino-Carbonic acid;(2S)-2,5-diamino-N-(5-methyl-7-oxo-8H-naphthalen-2-yl)pentanamide(5-methyl-7-oxo-8H-naphthalen-2-yl)pentanamide vary depending on its application. In medicine, this compound has been shown to decrease the production of acid in the body, making it a potential treatment for conditions such as glaucoma. In agriculture, Carbonic acid;(2S)-2,5-diamino-Carbonic acid;(2S)-2,5-diamino-N-(5-methyl-7-oxo-8H-naphthalen-2-yl)pentanamide(5-methyl-7-oxo-8H-naphthalen-2-yl)pentanamide inhibits the growth of weeds, making it a potential alternative to traditional herbicides. In environmental science, this compound can be used to capture and store carbon dioxide, reducing the amount of greenhouse gases released into the atmosphere.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Carbonic acid;(2S)-2,5-diamino-Carbonic acid;(2S)-2,5-diamino-N-(5-methyl-7-oxo-8H-naphthalen-2-yl)pentanamide(5-methyl-7-oxo-8H-naphthalen-2-yl)pentanamide in lab experiments is its potential for use in a wide range of applications, including medicine, agriculture, and environmental science. However, one limitation is that this compound may be difficult to synthesize, making it expensive and time-consuming to obtain.
Orientations Futures
There are several future directions for research on Carbonic acid;(2S)-2,5-diamino-Carbonic acid;(2S)-2,5-diamino-N-(5-methyl-7-oxo-8H-naphthalen-2-yl)pentanamide(5-methyl-7-oxo-8H-naphthalen-2-yl)pentanamide. In medicine, this compound could be studied further for its potential use in the treatment of glaucoma and other conditions. In agriculture, Carbonic acid;(2S)-2,5-diamino-Carbonic acid;(2S)-2,5-diamino-N-(5-methyl-7-oxo-8H-naphthalen-2-yl)pentanamide(5-methyl-7-oxo-8H-naphthalen-2-yl)pentanamide could be studied further as a potential alternative to traditional herbicides. In environmental science, this compound could be studied further for its potential use in carbon capture and storage. Additionally, further research could be conducted to optimize the synthesis method for this compound, making it more accessible for use in scientific research.
Applications De Recherche Scientifique
Carbonic acid;(2S)-2,5-diamino-Carbonic acid;(2S)-2,5-diamino-N-(5-methyl-7-oxo-8H-naphthalen-2-yl)pentanamide(5-methyl-7-oxo-8H-naphthalen-2-yl)pentanamide has been studied for its potential applications in various fields of scientific research. In medicine, this compound has shown promise as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating acid-base balance in the body. It has also been studied for its potential use in the treatment of glaucoma, a condition characterized by increased intraocular pressure.
In agriculture, Carbonic acid;(2S)-2,5-diamino-Carbonic acid;(2S)-2,5-diamino-N-(5-methyl-7-oxo-8H-naphthalen-2-yl)pentanamide(5-methyl-7-oxo-8H-naphthalen-2-yl)pentanamide has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of certain types of weeds, making it a potential alternative to traditional herbicides that can have harmful effects on the environment.
In environmental science, this compound has been studied for its potential use in carbon capture and storage. Carbonic acid;(2S)-2,5-diamino-Carbonic acid;(2S)-2,5-diamino-N-(5-methyl-7-oxo-8H-naphthalen-2-yl)pentanamide(5-methyl-7-oxo-8H-naphthalen-2-yl)pentanamide has been shown to react with carbon dioxide to form a stable compound that can be stored safely underground, reducing the amount of carbon dioxide released into the atmosphere.
Propriétés
IUPAC Name |
carbonic acid;(2S)-2,5-diamino-N-(5-methyl-7-oxo-8H-naphthalen-2-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2.CH2O3/c1-10-7-13(20)9-11-8-12(4-5-14(10)11)19-16(21)15(18)3-2-6-17;2-1(3)4/h4-5,7-8,15H,2-3,6,9,17-18H2,1H3,(H,19,21);(H2,2,3,4)/t15-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQIKBXCMIESGA-RSAXXLAASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2=C1C=CC(=C2)NC(=O)C(CCCN)N.C(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC2=C1C=CC(=C2)NC(=O)[C@H](CCCN)N.C(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Nitrobenzo[c]isothiazole](/img/structure/B3251120.png)



![3H-Indolium, 2-[2-[3-[2-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)ethylidene]-2-(phenylthio)-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-propyl-, perchlorate (1:1)](/img/structure/B3251140.png)
![tert-Butyl 5-(benzylamino)-2-aza-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3251146.png)

![N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B3251148.png)



